molecular formula C11H22N2O B14563428 N-Methyl-N'-nonylideneformohydrazide CAS No. 61748-14-9

N-Methyl-N'-nonylideneformohydrazide

Cat. No.: B14563428
CAS No.: 61748-14-9
M. Wt: 198.31 g/mol
InChI Key: YJKNTRUCKSNSKJ-UHFFFAOYSA-N
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Description

N-Methyl-N'-nonylideneformohydrazide is a hydrazide derivative characterized by a methyl group on one nitrogen atom and a nonylidene group (a nine-carbon aliphatic chain with a terminal double bond) on the adjacent nitrogen, linked to a formyl moiety. Hydrazides of this type are typically synthesized via condensation reactions between hydrazides and aldehydes or ketones, as demonstrated in studies on benzylidene- and arylidene-substituted hydrazides .

This property could influence applications in medicinal chemistry or materials science, though specific data on this compound remain speculative without direct experimental evidence.

Properties

CAS No.

61748-14-9

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

N-methyl-N-(nonylideneamino)formamide

InChI

InChI=1S/C11H22N2O/c1-3-4-5-6-7-8-9-10-12-13(2)11-14/h10-11H,3-9H2,1-2H3

InChI Key

YJKNTRUCKSNSKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=NN(C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N’-nonylideneformohydrazide typically involves the reaction of N-methylhydrazine with nonanal (a nine-carbon aldehyde). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

N-Methylhydrazine+NonanalN-Methyl-N’-nonylideneformohydrazide\text{N-Methylhydrazine} + \text{Nonanal} \rightarrow \text{N-Methyl-N'-nonylideneformohydrazide} N-Methylhydrazine+Nonanal→N-Methyl-N’-nonylideneformohydrazide

The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the product.

Industrial Production Methods

On an industrial scale, the production of N-Methyl-N’-nonylideneformohydrazide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-nonylideneformohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazide group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the hydrazide group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-Methyl-N’-nonylideneformohydrazide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other hydrazide derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N’-nonylideneformohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets are still under investigation, but it is believed that the hydrazide group plays a crucial role in its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares N-Methyl-N'-nonylideneformohydrazide (inferred properties) with analogous hydrazides from the literature:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Synthesis Pathway
This compound* -NHCH₃, -N=CH-(CH₂)₈CH₃ C₁₁H₂₁N₃O ~211.3† High lipophilicity, low water solubility Hydrazide + nonanal condensation
(E)-N-Methyl-N'-arylidenethiophen-2-carbohydrazide -NHCH₃, -N=CH-Ar (thiophene) C₁₃H₁₁N₃OS 265.31 Moderate solubility, anti-tubercular activity Hydrazide + aryl aldehyde condensation
3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide -N=CH-Ar (nitro groups) C₁₄H₁₀N₄O₅ 314.26 Low solubility, electronic conjugation Hydrazide + nitrobenzaldehyde reaction
N'-Methyl-N'-phenylacetohydrazide -NHCH₃, -N-COCH₃ (phenyl) C₉H₁₂N₂O 164.21 Moderate lipophilicity, crystalline Acetylation of methyl-phenylhydrazine

*Inferred properties; †Calculated based on structural formula.

Key Research Findings and Implications

Lipophilicity vs. Bioactivity: Aliphatic chains (e.g., nonylidene) enhance lipophilicity but may reduce target binding compared to aromatic substituents, as observed in anti-tubercular studies .

Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) stabilize the hydrazide moiety, influencing reactivity and optical properties.

Synthetic Flexibility: The modular synthesis of hydrazides allows tailoring substituents for specific applications, though scalability for long aliphatic chains (nonylidene) may pose challenges .

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